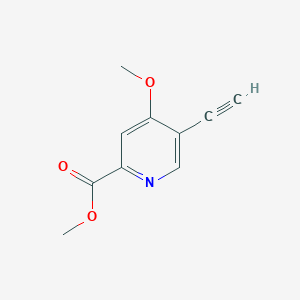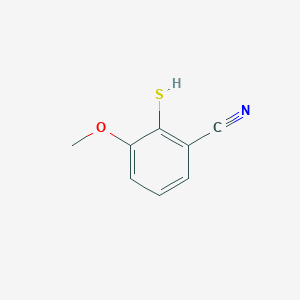![molecular formula C10H10BrN3O B13911067 [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol](/img/structure/B13911067.png)
[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a bromophenyl group and a methyl group attached to the triazole ring, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 5-methyl-1H-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methanol group in [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromophenyl group, to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, and conditions such as heating or using a catalyst
Major Products:
Oxidation: 4-bromobenzaldehyde, 4-bromobenzoic acid
Reduction: 4-phenyl-5-methyl-1H-1,2,3-triazole
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Neuroprotective Agents: Triazole derivatives, including this compound, have shown potential as neuroprotective agents.
Antimicrobial Agents: The compound has potential antimicrobial properties, making it a candidate for developing new antibiotics.
Industry:
Wirkmechanismus
The mechanism of action of [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol involves its interaction with specific molecular targets. In the context of its neuroprotective effects, the compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α). It also reduces endoplasmic reticulum stress and apoptosis in neuronal cells by modulating the expression of chaperone proteins and apoptosis markers .
Vergleich Mit ähnlichen Verbindungen
- [1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]methanol
- [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol
- [1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol
Comparison:
- [1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives might not. This can influence its biological activity and chemical reactivity, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C10H10BrN3O |
|---|---|
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
[1-(4-bromophenyl)-5-methyltriazol-4-yl]methanol |
InChI |
InChI=1S/C10H10BrN3O/c1-7-10(6-15)12-13-14(7)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3 |
InChI-Schlüssel |
ZDSQSODBOLREAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)


![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)





